molecular formula C7H9N3O2 B12869973 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one

3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one

Cat. No.: B12869973
M. Wt: 167.17 g/mol
InChI Key: WXHOKKUIQAXXFY-AAMLCPEXSA-N
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Description

3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one is a heterocyclic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a pyrrole ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One possible route could involve the condensation of appropriate starting materials under controlled conditions. For example, the reaction of an acetylated precursor with an amine source under acidic or basic conditions might yield the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming various oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of reduced analogs.

    Substitution: Substitution reactions might occur at the amino or imino groups, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could produce halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Possible applications in drug development, particularly in the design of novel therapeutic agents.

    Industry: Use in the production of advanced materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one would depend on its specific interactions with molecular targets. It might interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies would be required to elucidate these pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole Derivatives: Compounds with similar pyrrole ring structures.

    Amino and Imino Compounds: Molecules featuring amino and imino functional groups.

Uniqueness

3-Acetyl-4-amino-5-imino-1-methyl-1H-pyrrol-2(5H)-one’s unique combination of functional groups and ring structure sets it apart from other compounds. This uniqueness might confer specific reactivity or biological activity that could be advantageous in various applications.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(3Z)-3-(1-hydroxyethylidene)-4,5-diimino-1-methylpyrrolidin-2-one

InChI

InChI=1S/C7H9N3O2/c1-3(11)4-5(8)6(9)10(2)7(4)12/h8-9,11H,1-2H3/b4-3-,8-5?,9-6?

InChI Key

WXHOKKUIQAXXFY-AAMLCPEXSA-N

Isomeric SMILES

C/C(=C/1\C(=N)C(=N)N(C1=O)C)/O

Canonical SMILES

CC(=C1C(=N)C(=N)N(C1=O)C)O

Origin of Product

United States

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